PEG3 Spacer Optimizes Hydrophilic-Lipophilic Balance Compared to PEG4 Analog
Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB incorporates a three-unit PEG spacer, which provides a calibrated hydrophilic-lipophilic balance distinct from its PEG4 analog. The target compound's calculated LogP is 5.3, whereas the PEG4 variant Fmoc-PEG4-Ala-Ala-Asn-PAB (CAS 2055048-57-0) has a reported molecular weight of 848.94 g/mol and lacks the Trt protecting group . Literature indicates that shorter PEG chains (PEG3) can reduce steric hindrance, potentially improving antibody accessibility and binding efficiency, while longer PEG chains (PEG4) enhance solubility but may increase steric bulk [1]. The quantitative LogP difference guides selection based on the desired pharmacokinetic profile and payload hydrophobicity.
| Evidence Dimension | Lipophilicity (LogP) and Molecular Weight |
|---|---|
| Target Compound Data | LogP = 5.3; MW = 1047.2 g/mol |
| Comparator Or Baseline | Fmoc-PEG4-Ala-Ala-Asn-PAB: MW = 848.94 g/mol (LogP not reported) |
| Quantified Difference | ΔMW = +198.26 g/mol (due to Trt group and PEG length); LogP difference inferred from PEG chain length impact on hydrophilicity |
| Conditions | Computational prediction (LogP) and vendor-reported analytical data |
Why This Matters
The precise PEG length and LogP value enable researchers to tune the overall hydrophobicity of the ADC linker-payload, directly influencing aggregation propensity, DAR, and in vivo pharmacokinetics.
- [1] wh-sw.cn. (2025). DBCO-PEG3-VC-PAB-MMAE comparison with PEG4 analog. Retrieved April 16, 2026. View Source
